Unveiling cis-9,10-Epoxy-(Z)-6-henicosene: A Technical Guide to its Discovery, Synthesis, and Biological Significance
Unveiling cis-9,10-Epoxy-(Z)-6-henicosene: A Technical Guide to its Discovery, Synthesis, and Biological Significance
For Immediate Release
This technical guide provides a comprehensive overview of the insect sex pheromone cis-9,10-Epoxy-(Z)-6-henicosene, catering to researchers, scientists, and professionals in drug development and chemical ecology. The document details its initial discovery, methods for its stereoselective synthesis, and the current understanding of its role in insect chemical communication.
Discovery and Natural Occurrence
cis-9,10-Epoxy-(Z)-6-henicosene was first identified as a key component of the sex pheromone blend emitted by the female ruby tiger moth, Phragmatobia fuliginosa.[1][2][3] In this species, it was found in abdominal tip extracts alongside a related compound, (3Z,6Z)-cis-9,10-epoxy-3,6-heneicosadiene, in an 85:15 ratio.[3] Subsequent research has determined the absolute configuration of the naturally occurring pheromone to be (9R,10S).[4]
Beyond the ruby tiger moth, this epoxide has been identified as a semiochemical—a chemical involved in communication—for other insect species, including the geometrid moth Caustoloma flavicaria and the fruit-piercing moth Oraesia excavata.[5] Its identification from natural sources, such as the painted apple moth (Teia anartoides), has been accomplished using advanced analytical techniques, including gas chromatography coupled with electroantennographic detection (GC-EAD) and mass spectrometry (MS).[4]
Physicochemical and Spectroscopic Data
The fundamental properties of cis-9,10-Epoxy-(Z)-6-henicosene are summarized below. This data is crucial for its synthesis, purification, and characterization.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₁H₄₀O | [6] |
| Molecular Weight | 308.5 g/mol | [6] |
| IUPAC Name | (2S,3R)-2-[(Z)-oct-2-enyl]-3-undecyloxirane | [6] |
| Natural Configuration | (9R,10S) | [4] |
Characterization of the synthesized enantiomers has been confirmed through various spectroscopic methods. Key data from the synthesis of the (9S,10R) and (9R,10S) enantiomers are presented in the following table.
| Parameter | (9S,10R)-2 | (9R,10S)-2 | Reference(s) |
| Optical Rotation [α]D²³ | +9.4° (CHCl₃) | -9.1° (CHCl₃) | [3] |
| ¹H NMR | Confirmed structure | Confirmed structure | [3] |
| ¹³C NMR | Confirmed structure | Confirmed structure | [3] |
| IR Spectroscopy | Confirmed functional groups | Confirmed functional groups | [3] |
Experimental Protocols: Stereoselective Synthesis
While detailed large-scale isolation protocols from natural sources are not widely published, the chemical synthesis of both enantiomers of cis-9,10-Epoxy-(Z)-6-henicosene has been achieved with high purity. The most prominent method employs a Sharpless asymmetric epoxidation as the key stereochemistry-defining step.[1][2][3]
Synthesis of the (9S,10R) Enantiomer
The synthesis of the (9S,10R) enantiomer is outlined below. This multi-step process leverages commercially available starting materials to construct the target molecule with high stereochemical control.
Step 1: Preparation of (Z)-tetradecen-1-ol (7)
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1-Bromoundecane is reacted with the lithium salt of propargyl alcohol (LiC≡CCH₂OLi) to yield undec-2-yn-1-ol (6). The reported yield for this step is 88.5%.[3]
-
The resulting alkyne (6) is hydrogenated over a 5% Palladium-Barium Sulfate (Pd-BaSO₄) catalyst in the presence of quinoline in n-hexane. This Lindlar-type hydrogenation selectively produces the (Z)-allylic alcohol (7) in 93.3% yield and 99% geometrical purity.[3]
Step 2: Sharpless Asymmetric Epoxidation
-
The olefinic alcohol (7) is subjected to Sharpless asymmetric epoxidation using L-(+)-diisopropyl tartrate as the chiral auxiliary. This reaction produces the chiral epoxide (2S,3R)-3a with high enantioselectivity (initial 92.0% e.e.).[3]
-
The optical purity of (2S,3R)-3a is enhanced to >99% through repeated recrystallization from n-hexane.[3]
Step 3: Coupling and Final Product Formation
-
The purified epoxide (2S,3R)-3a is converted to its corresponding tosylate (3b).
-
The tosylate (3b) is then treated with lithium di[(Z)-heptenyl]cuprate in tetrahydrofuran (THF). This cuprate reagent introduces the remaining carbon chain.
-
The final product, (9S,10R)-cis-9,10-Epoxy-(Z)-6-henicosene (2), is obtained. The overall yield from undecyl bromide is reported as 14.0%.[3]
Synthesis of the (9R,10S) Enantiomer
The synthesis of the natural (9R,10S) enantiomer follows the same pathway, with a critical modification in the Sharpless epoxidation step.
-
Steps 1 and 3 are identical to the (9S,10R) synthesis.
-
In Step 2, D-(-)-diisopropyl tartrate is used as the chiral auxiliary instead of its L-(+) counterpart. This directs the epoxidation to form the (2R,3S)-3a intermediate, which ultimately yields the (9R,10S)-2 final product. The overall yield is comparable at 14.1%.[3]
Quantitative Synthesis Data
The following table summarizes the reported yields and optical purities for key steps in the synthesis of the enantiomers of cis-9,10-Epoxy-(Z)-6-henicosene.
| Step / Product | Yield / Purity | Notes | Reference(s) |
| Undec-2-yn-1-ol (6) | 88.5% Yield | From 1-bromoundecane | [3] |
| (Z)-tetradecen-1-ol (7) | 93.3% Yield | Hydrogenation of (6) | [3] |
| 99% Geometrical Purity | As determined by GLC | [3] | |
| (2S,3R)-3a (crude) | 83.8% Yield | Asymmetric epoxidation of (7) | [3] |
| 92.0% e.e. | Determined by HPLC of its (R)-MTPA ester | [3] | |
| (2S,3R)-3a (recrystallized) | >99% Optical Purity | After recrystallization from n-hexane | [3] |
| (9S,10R)-2 (Overall) | 14.0% Yield | Overall yield from undecyl bromide (5 steps) | [3] |
| (9R,10S)-2 (Overall) | 14.1% Yield | Overall yield from undecyl bromide (5 steps) | [3] |
Visualized Workflows and Signaling Pathways
Synthetic Workflow
The logical flow of the stereoselective synthesis is depicted below. This diagram illustrates the progression from starting materials to the final enantiomerically pure pheromone.
Pheromone Signaling Pathway
Upon reaching the male moth's antenna, the pheromone molecule initiates a signal transduction cascade within the olfactory receptor neurons (ORNs). While both ionotropic and metabotropic mechanisms exist in insects, a prominent pathway for moth pheromone detection involves a G-protein coupled process.[1][3][7] This cascade rapidly converts the chemical signal into an electrical one, leading to a behavioral response.
References
- 1. Olfactory signaling in insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. slunik.slu.se [slunik.slu.se]
- 3. Frontiers | Pheromone Transduction in Moths [frontiersin.org]
- 4. enlivenarchive.org [enlivenarchive.org]
- 5. Mosaic Evolution of Molecular Pathways for Sex Pheromone Communication in a Butterfly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Computational Model of the Insect Pheromone Transduction Cascade - PMC [pmc.ncbi.nlm.nih.gov]
